molecular formula C14H12N4O2S B5567562 5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B5567562
M. Wt: 300.34 g/mol
InChI Key: ZBCJYYVHORVKKH-OQLLNIDSSA-N
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Description

5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a triazole ring, a furan ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the Furyl Group: The furyl group can be introduced through a nucleophilic substitution reaction using 2-furyl halides.

    Formation of the Methoxyphenylmethylidene Group: This step involves the condensation of the triazole derivative with 3-methoxybenzaldehyde under acidic or basic conditions to form the methoxyphenylmethylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the methoxyphenylmethylidene group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Alcohols: Resulting from the reduction of the methoxyphenylmethylidene group.

    Substituted Derivatives: Various substituted triazole and furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Anticancer Activity: Preliminary research indicates that the compound may have anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in cell proliferation.

Medicine

    Drug Development: The compound’s unique structure makes it a valuable scaffold for the design of new therapeutic agents targeting various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity, while the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thiol group can form disulfide bonds, altering the redox state of cells and impacting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-furyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 5-(2-furyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(2-furyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. The presence of the furan ring, methoxyphenyl group, and triazole ring in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-19-11-5-2-4-10(8-11)9-15-18-13(16-17-14(18)21)12-6-3-7-20-12/h2-9H,1H3,(H,17,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCJYYVHORVKKH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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